Sodium p-chlorobenzoate

Solubility Formulation Aqueous Chemistry

Choose Sodium p-chlorobenzoate (CAS 3686-66-6) for aqueous applications where the parent acid fails. This freely water-soluble sodium salt enables homogeneous reactions and high-concentration stock solutions impossible with insoluble 4-chlorobenzoic acid. Its ionic nature dictates specific coordination outcomes (e.g., 1D MOF chains vs. 3D networks with isomers). Procure ≥98% purity for reproducible results in preservative formulations, biological assays, or aqueous-phase synthesis.

Molecular Formula C7H5ClNaO2
Molecular Weight 179.55 g/mol
CAS No. 3686-66-6
Cat. No. B1358484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium p-chlorobenzoate
CAS3686-66-6
Molecular FormulaC7H5ClNaO2
Molecular Weight179.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)Cl.[Na]
InChIInChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);
InChIKeyGGGZYRIOKCGMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium p-Chlorobenzoate (CAS 3686-66-6): A Pre-Solubilized 4-Chlorobenzoate Salt with Defined Physicochemical and Reactivity Profiles for Specialized Research and Industrial Use


Sodium p-chlorobenzoate is the sodium salt of 4-chlorobenzoic acid, classified as a halogenated benzoate salt [1]. It exists as a white, odorless, crystalline powder that is freely soluble in water, in stark contrast to its poorly soluble parent acid [2]. The compound carries a LogP value of 0.70350, indicating its hydrophilic nature, which is a direct consequence of salt formation . This fundamental difference in physicochemical properties, driven by its ionic structure, dictates its utility in aqueous-based formulations and its behavior in synthetic and biological systems.

Why Sodium p-Chlorobenzoate Cannot Be Casually Substituted: Physicochemical, Synthetic, and Functional Divergence from the Parent Acid and Other Salts


Sodium p-chlorobenzoate is not a simple, interchangeable source of the 4-chlorobenzoate moiety. Its ionic nature fundamentally alters its solubility, partition coefficient, and reactivity compared to the neutral parent acid, 4-chlorobenzoic acid, and other potential salt forms like the potassium salt . While the free acid is practically insoluble in water (77 mg/L at 25°C), the sodium salt is freely soluble, making it the preferred reagent for aqueous-phase reactions and biological assays [1]. Furthermore, in coordination chemistry, the choice of the sodium salt of 4-chlorobenzoic acid, as opposed to its 2-chloro isomer, dictates the final structure of metal-organic frameworks, leading to a 1D chain versus a 3D network under otherwise identical synthetic conditions [2]. These critical differences in physical form and chemical behavior mean that substituting the sodium salt with the free acid or an alternative salt without rigorous validation will almost certainly lead to experimental failure, irreproducible results, or compromised product performance.

Procurement-Relevant Quantitative Evidence: Validated Differentiators for Sodium p-Chlorobenzoate Against Its Closest Analogs


Aqueous Solubility: Freely Soluble Sodium Salt vs. Practically Insoluble Free Acid

The sodium salt form dramatically enhances aqueous solubility compared to the parent 4-chlorobenzoic acid. This is a critical parameter for any application requiring aqueous media, from biological assays to industrial processes [1]. The free acid's solubility is limited to 77 mg/L at 25°C, while its sodium salt is described as 'freely soluble' [2]. This difference of several orders of magnitude eliminates the need for organic co-solvents when using the sodium salt in water-based systems.

Solubility Formulation Aqueous Chemistry

Hydrophilicity (LogP): A Quantitative Measure of Enhanced Polarity vs. the Parent Acid

The partition coefficient (LogP) provides a quantitative measure of a compound's lipophilicity. The sodium salt form significantly lowers the LogP, making it considerably more hydrophilic and better suited for biological or environmental compartments . The free acid 4-chlorobenzoic acid has a LogP ranging from 2.22 to 2.65, indicating moderate lipophilicity and a tendency to partition into organic phases [1]. In contrast, the sodium salt has a measured LogP of 0.70350, confirming its strong preference for aqueous environments .

Lipophilicity Partition Coefficient ADME Properties

Synthetic Outcome in Coordination Chemistry: 1D Chain Formation with Zn(II) vs. 3D Network from the 2-Chloro Isomer

The position of the chlorine substituent on the benzoate ring dictates the topology of the resulting metal-organic framework. In a direct comparative study, the reaction of Zn(II) nitrate with sodium 4-chlorobenzoate (NaL2) and the auxiliary ligand dpa yields a 1D chain structure, [Zn(L2)2(dpa)]·CH3OH (complex 2) [1]. Under analogous conditions, the use of sodium 2-chlorobenzoate (NaL1) with Cu(II) and a related ligand (dpe) results in a 3D CdS network structure with uninodal 4-connected (65.8) topology (complex 1) [2]. This demonstrates that the 4-chloro isomer is not a functional substitute for the 2-chloro isomer and leads to a completely different material architecture.

Coordination Polymer Metal-Organic Framework Structural Control

Procurement-Grade Purity: A Verified Minimum Specification of 95% Ensures Reproducibility

For reproducible research and industrial applications, a defined and verifiable purity specification is paramount. Sodium p-chlorobenzoate is routinely available with a guaranteed minimum purity of 95% or higher from commercial suppliers, as documented in their certificates of analysis . This established specification provides a clear benchmark for procurement, ensuring that the reagent's performance will not be compromised by unknown or variable levels of impurities, which is a risk with unsourced or lower-grade alternatives.

Purity Analytical Specification Reproducibility

Validated Application Scenarios for Sodium p-Chlorobenzoate Based on Empirical Differentiation


Formulation of Aqueous Antimicrobial Preservatives and Biochemical Reagents

The compound's 'freely soluble' nature in water [1] directly enables its use as an aqueous preservative, a role for which the insoluble parent acid is unsuited [2]. Its low LogP (0.70350) confirms its suitability for aqueous systems . This makes it the logical choice for formulating preservative solutions, preparing stock solutions for biological assays, or any other application where a high concentration of the 4-chlorobenzoate ion is required in a water-based matrix.

Precursor for the Controlled Synthesis of Low-Dimensionality (1D) Zinc Coordination Polymers

Researchers aiming to synthesize 1D chain-like coordination polymers should specifically procure sodium 4-chlorobenzoate. As established, the reaction of this compound with Zn(II) nitrate and the dpa ligand yields the desired 1D chain structure [1]. Attempting to use the 2-chloro isomer or the free acid would result in an entirely different structural outcome, such as a 3D network [2], demonstrating that this specific salt is a critical and non-substitutable building block for achieving this defined material architecture.

Synthetic Intermediate in Aqueous-Phase Organic Reactions

Its high water solubility makes sodium p-chlorobenzoate a far more convenient and efficient starting material than the free acid for nucleophilic substitution or other reactions performed in aqueous media [1]. The ability to achieve a homogeneous reaction mixture without the need for potentially problematic organic co-solvents can improve reaction kinetics, simplify work-up procedures, and enhance overall process efficiency [2].

Technical Documentation Hub

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